methyl 2-{[1,1,1,3,3,3-hexafluoro-2-(propanoylamino)propan-2-yl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
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Overview
Description
METHYL 2-[(1,1,1,3,3,3-HEXAFLUORO-2-PROPANAMIDOPROPAN-2-YL)AMINO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a unique combination of fluorinated and thiophene-based structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[(1,1,1,3,3,3-HEXAFLUORO-2-PROPANAMIDOPROPAN-2-YL)AMINO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Hexafluoro-2-propanamide Intermediate: This step involves the reaction of hexafluoroacetone with a suitable amine under controlled conditions to form the hexafluoro-2-propanamide intermediate.
Cyclization to Form the Thiophene Ring: The intermediate is then subjected to cyclization reactions to form the thiophene ring structure.
Esterification: The final step involves esterification to introduce the methyl ester group, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[(1,1,1,3,3,3-HEXAFLUORO-2-PROPANAMIDOPROPAN-2-YL)AMINO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
METHYL 2-[(1,1,1,3,3,3-HEXAFLUORO-2-PROPANAMIDOPROPAN-2-YL)AMINO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its fluorinated structure imparts unique properties, making it useful in the development of advanced materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of METHYL 2-[(1,1,1,3,3,3-HEXAFLUORO-2-PROPANAMIDOPROPAN-2-YL)AMINO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound’s fluorinated and thiophene-based structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
METHYL 2-[(1,1,1,3,3,3-HEXAFLUORO-2-PROPANAMIDOPROPAN-2-YL)AMINO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE: shares similarities with other fluorinated thiophene derivatives, such as:
Uniqueness
The uniqueness of METHYL 2-[(1,1,1,3,3,3-HEXAFLUORO-2-PROPANAMIDOPROPAN-2-YL)AMINO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE lies in its specific combination of fluorinated and thiophene-based structures, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C17H20F6N2O3S |
---|---|
Molecular Weight |
446.4 g/mol |
IUPAC Name |
methyl 2-[[1,1,1,3,3,3-hexafluoro-2-(propanoylamino)propan-2-yl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C17H20F6N2O3S/c1-3-11(26)24-15(16(18,19)20,17(21,22)23)25-13-12(14(27)28-2)9-7-5-4-6-8-10(9)29-13/h25H,3-8H2,1-2H3,(H,24,26) |
InChI Key |
NJFNQZKPOPIGQD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=C(C2=C(S1)CCCCC2)C(=O)OC |
Origin of Product |
United States |
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